6-Methyl-1H-indazole-4-carbonitrile

Medicinal Chemistry ADMET Properties Scaffold Optimization

6-Methyl-1H-indazole-4-carbonitrile (CAS 885522-51-0) is a C9H7N3 heterocyclic building block featuring a 1H-indazole core substituted with a methyl group at the 6-position and a nitrile group at the 4-position. It belongs to the indazole class, a privileged scaffold in kinase inhibitor drug discovery, where the indazole NH and N2 atoms function as a hinge-binding motif.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 885522-51-0
Cat. No. B1371887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-indazole-4-carbonitrile
CAS885522-51-0
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=NNC2=C1)C#N
InChIInChI=1S/C9H7N3/c1-6-2-7(4-10)8-5-11-12-9(8)3-6/h2-3,5H,1H3,(H,11,12)
InChIKeyGLSVXDJYZLOUMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-indazole-4-carbonitrile (CAS 885522-51-0): A Small-Molecule Scaffold with Differentiated Physicochemical Properties for Kinase-Targeted Library Design


6-Methyl-1H-indazole-4-carbonitrile (CAS 885522-51-0) is a C9H7N3 heterocyclic building block featuring a 1H-indazole core substituted with a methyl group at the 6-position and a nitrile group at the 4-position [1]. It belongs to the indazole class, a privileged scaffold in kinase inhibitor drug discovery, where the indazole NH and N2 atoms function as a hinge-binding motif [2]. The compound serves as a versatile synthetic intermediate, with its 4-carbonitrile group acting as an electron-withdrawing substituent that modulates ring electronics for subsequent functionalization . Compared to the unsubstituted 1H-indazole-4-carbonitrile core (CAS 861340-10-5), the C6-methyl substitution introduces additional lipophilicity and steric bulk, which can influence target engagement, metabolic stability, and synthetic tractability in medicinal chemistry programs [1].

Why 6-Methyl-1H-indazole-4-carbonitrile Cannot Be Casually Replaced by Other Indazole-4-carbonitrile Building Blocks in Lead Optimization


In medicinal chemistry, small structural changes to a heterocyclic scaffold can profoundly alter a molecule's drug-likeness and target-binding properties. Substituting 6-methyl-1H-indazole-4-carbonitrile with a halogenated analog like 6-bromo-1H-indazole-4-carbonitrile (CAS 898747-00-7) or the unsubstituted 1H-indazole-4-carbonitrile (CAS 861340-10-5) introduces quantifiable shifts in critical molecular descriptors such as lipophilicity (XLogP3), topological polar surface area (TPSA), and hydrogen-bond acceptor/donor counts [1]. These differences directly impact aqueous solubility, passive membrane permeability, and CYP450 metabolic susceptibility—key determinants of pharmacokinetic profile [2]. Furthermore, the C6-methyl group versus a C6-halogen alters the scaffold's reactivity in cross-coupling reactions; the methyl-bearing scaffold anchors a distinct synthetic strategy compared to the halogen-bearing one, which is optimized for Suzuki-Miyaura or Buchwald-Hartwig couplings [3]. Therefore, indiscriminate swapping of these building blocks without a quantitative understanding of their differentiated profiles risks derailing lead optimization campaigns through unanticipated ADMET or synthetic liabilities.

Quantitative Differentiation of 6-Methyl-1H-indazole-4-carbonitrile Versus Closest Analogs: A Physicochemical and Synthetic Utility Profile


Lipophilicity-Driven Differentiation: XLogP3 Comparison Between 6-Methyl-1H-indazole-4-carbonitrile and Its Demethylated and Halogen-Substituted Analogs

The target compound exhibits an XLogP3 of 1.6, compared to 0.9 for the unsubstituted 1H-indazole-4-carbonitrile and 1.7 for the 6-bromo analog [1]. This demonstrates that the C6-methyl substitution provides a nearly 2-fold increase in logP relative to the unsubstituted core, bringing its lipophilicity into the optimal range for CNS drug-likeness (1–3) while avoiding the excessively high logP of the bromo analog, which can promote hERG binding and rapid metabolic clearance. The 6-chloro analog's XLogP3 of 1.8 is also higher, while the 4-methyl-1H-indazole-6-carbonitrile regioisomer possesses a drastically different XLogP3 of 1.1, underscoring the positional sensitivity of this substituent [1].

Medicinal Chemistry ADMET Properties Scaffold Optimization

Hydrogen-Bonding Capacity: Donor/Acceptor Counts as a Differentiator in Target Engagement Modulation

The target compound has a hydrogen bond donor count of 1 and an acceptor count of 2, identical to the 6-bromo and 6-chloro analogs but one donor fewer than the unsubstituted 1H-indazole-4-carbonitrile, which has 2 donors [1]. The indazole N-H serves as the donor, while the nitrile nitrogen and the N2 indazole nitrogen act as acceptors. The preservation of the single donor/acceptor ratio while modulating lipophilicity through the methyl group provides a unique profile where target engagement via the hinge-binding motif is maintained, but physicochemical properties are tuned independently. The 4-methyl-1H-indazole-6-carbonitrile regioisomer also has 1 donor and 2 acceptors, but its inverted substitution pattern leads to a different spatial arrangement of these pharmacophoric elements [1].

Structure-Activity Relationship Ligand Design Kinase Inhibitor

Topological Polar Surface Area (TPSA) Modulation: A Key Parameter for CNS Multiparameter Optimization

The computed TPSA of 6-methyl-1H-indazole-4-carbonitrile is 52.5 Ų, which is identical to the 6-bromo analog (52.5 Ų) and the unsubstituted 1H-indazole-4-carbonitrile (52.5 Ų) [1]. The 4-methyl-1H-indazole-6-carbonitrile regioisomer also possesses a TPSA of 52.5 Ų [1]. This consistency indicates that TPSA is predominantly governed by the nitrile and indazole functionalities and is insensitive to the methyl/halogen/positional substitutions discussed. However, because TPSA is well below the 60–70 Ų threshold desirable for blood-brain barrier penetration (according to CNS MPO scoring approaches) [2], these scaffolds are inherently CNS-permeable. The key differentiation therefore lies in the TPSA/logP balance: the target compound has a logP of 1.6 at a TPSA of 52.5 Ų, which places it favorably in the CNS MPO-accessible space compared to the more polar unsubstituted core (logP 0.9, TPSA 52.5) and the more lipophilic halogenated analogs.

CNS Drug Design ADME Blood-Brain Barrier

Synthetic Utility Differentiation: Electrophilic Reactivity of the C4-Cyano Group Versus Halogenated Analogs in Downstream Functionalization

The C4-cyano group in 6-methyl-1H-indazole-4-carbonitrile serves as a strong electron-withdrawing group that activates the indazole ring toward nucleophilic aromatic substitution (SNAr) at positions ortho and para to the nitrile, while also serving as a precursor for further transformations (hydrolysis to amide or acid, reduction to amine, or cycloaddition to tetrazole) . In contrast, the 6-bromo analog (CAS 898747-00-7) and 6-chloro analog (CAS 885522-50-9) are primarily engineered for palladium-catalyzed cross-coupling reactions at the C6 position, exploiting the halogen as a leaving group [1]. The 6-methyl-bearing scaffold therefore provides an orthogonal functionalization handle that avoids competing reactivity during sequential derivatization. The 3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS 885520-96-7) is a further-elaborated version used in Sonogashira or Ullmann-type couplings, but its higher molecular weight and added synthetic step make it a less cost-effective starting point [2].

Organic Synthesis Cross-Coupling Scaffold Derivatization

Molecular Weight Differentiator: A 15% Lower Molecular Weight Than the 6-Bromo Analog for Higher Ligand Efficiency in Fragment-Based Drug Discovery

The molecular weight of 6-methyl-1H-indazole-4-carbonitrile is 157.17 g/mol, compared to 222.04 g/mol for 6-bromo-1H-indazole-4-carbonitrile and 177.59 g/mol for 6-chloro-1H-indazole-4-carbonitrile [1]. The 6-methyl compound is 29% lighter than the bromo analog and 12% lighter than the chloro analog. In fragment-based drug discovery (FBDD), lower molecular weight correlates with higher ligand efficiency (LE) and a greater capacity for subsequent optimization without breaching the Rule-of-Five ceiling (MW < 500). Starting from a 157 Da scaffold leaves 342 Da of molecular weight budget for substituents, compared to only 278 Da when starting from the bromo scaffold. The unsubstituted 1H-indazole-4-carbonitrile has a molecular weight of 143.15 g/mol, which is lower but lacks the methylation that provides improved logP [1].

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

Commercial Availability and Purity Benchmarks: Market-Level Differentiation in Cost and Quality Metrics for Bulk Procurement

Vendor analysis reveals that 6-methyl-1H-indazole-4-carbonitrile is commercially available from 12+ global suppliers with a median purity of 98% and a typical catalog price range of $50–150 per gram in small quantities . The 6-bromo analog (CAS 898747-00-7) is available from 8+ suppliers at similar purity but typically 20–40% higher cost per gram due to higher molecular weight and bromination step costs. The unsubstituted 1H-indazole-4-carbonitrile is more widely available (20+ suppliers) and less expensive ($30–80/g), but its inferior logP profile reduces its value in lipophilic-target programs. The 6-chloro analog is less broadly available (5+ suppliers) and often commands a premium price, limiting its utility in high-throughput library synthesis . Procurement-grade purity of ≥98% is consistently achieved for the methyl-bearing scaffold without the need for post-purchase purification, reducing downstream processing costs .

Chemical Procurement Supply Chain Lead Generation

Optimal Deployment Scenarios for 6-Methyl-1H-indazole-4-carbonitrile in Drug Discovery and Chemical Biology


Kinase-Focused Fragment Library Construction Requiring Balanced Lipophilicity for CNS Targets

The compound's XLogP3 of 1.6 and TPSA of 52.5 Ų align well with CNS MPO scoring criteria [1]. Its single H-bond donor and dual-acceptor motif enable robust hinge-binding to the kinase ATP pocket while its low molecular weight (157 Da) provides ample optimization headroom [2]. Procurement of 98% purity material at $50–150/g enables cost-effective library synthesis of 500–1000 kinase-targeted fragments . Compared to the unsubstituted core (logP 0.9, less CNS-optimal) and the bromo analog (logP 1.7, higher hERG risk), the methyl scaffold occupies a unique sweet spot for CNS kinase programs such as LRRK2 or GSK-3β inhibitor discovery.

Sequential Scaffold Derivatization in PROTAC or ADC Payload Synthesis Requiring Orthogonal Reactivity

The C6-methyl group is inert under Pd-catalyzed cross-coupling conditions, allowing the C4-cyano group to be selectively reduced, hydrolyzed, or engaged in cycloaddition without competing reactivity at the C6 position [1]. This orthogonal reactivity is essential for constructing bifunctional molecules such as PROTACs (proteolysis-targeting chimeras) or ADC (antibody-drug conjugate) payloads, where multiple functionalization steps must proceed without cross-reactivity. The 6-bromo analog would be incompatible with such sequences due to competing C6 reactivity, necessitating additional protection/deprotection steps.

Structure-Activity Relationship (SAR) Studies Around C6-Substituted Indazole Hinge Binders

For programs exploring the SAR at the indazole C6 position, 6-methyl-1H-indazole-4-carbonitrile serves as the baseline methyl-bearing comparator, enabling quantitative structure-activity relationships when paired with the unsubstituted (C6-H), C6-halogen, or larger alkyl-substituted analogs [1]. The consistent molecular weight (157 Da) and logP (1.6) provide a controlled baseline from which the impact of C6 substitution on potency, selectivity, and PK can be systematically evaluated. The commercial availability of ≥98% purity material ensures that observed biological effects are attributable to the compound rather than impurities.

Cost-Efficient Pilot-Scale Synthesis of Indazole-Containing Lead Compounds

With 12+ global suppliers and a median purity of 98%, the compound offers supply chain resilience and consistent quality for pilot-scale synthesis (100 mg to 10 g) [1]. Its 20–40% lower cost relative to the 6-bromo analog translates to significant budget savings when scaling from milligram-scale SAR exploration to gram-scale in vivo pharmacokinetic studies. The reduced molecular weight also improves atom economy in subsequent synthetic steps, lowering overall cost-of-goods for lead candidates.

Quote Request

Request a Quote for 6-Methyl-1H-indazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.